N-(3-fluorophenyl)-4-phenylbutanamide

Descripción

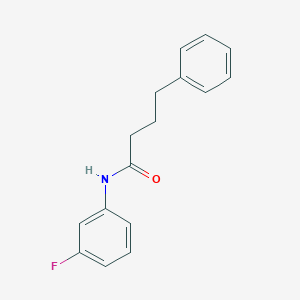

N-(3-fluorophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-fluorophenyl group at the nitrogen atom and a phenyl group at the terminal carbon (Fig. 1). The fluorine atom at the meta position of the aromatic ring introduces unique electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets.

Propiedades

Fórmula molecular |

C16H16FNO |

|---|---|

Peso molecular |

257.3 g/mol |

Nombre IUPAC |

N-(3-fluorophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16FNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |

Clave InChI |

QJYBOPNJWDEQQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |

SMILES canónico |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key structural analogs include compounds with variations in halogen type, substituent positions, and additional functional groups. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Position: The 3-fluorophenyl group in the target compound likely optimizes interactions with biological targets compared to 2- or 4-substituted analogs. For example, in piperidinoethylesters of phenylcarbamic acids, 3- and 4-substituted derivatives exhibited higher inhibitory activity on photosynthesis than 2-substituted isomers . Positional isomerism (e.g., 3- vs. 4-fluorophenyl) can drastically alter binding affinity. The meta-fluorine in this compound may enhance dipole interactions or reduce steric hindrance compared to para-substituted analogs .

Halogen Effects: Fluorine (electronegative, small) improves metabolic stability and bioavailability compared to chlorine (larger, lipophilic).

Functional Group Modifications: Phenoxy vs. Phenyl: The dichlorophenoxy group in N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide increases lipophilicity (logP ~4.8), favoring pesticidal applications, whereas the phenyl group in the target compound may prioritize CNS interactions . Dimethylamino groups (e.g., in N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide) introduce basicity, enhancing water solubility (logP ~1.2) and altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.